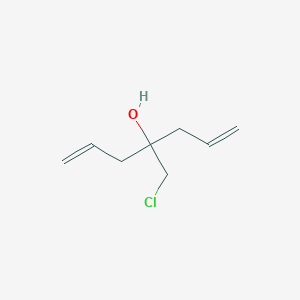

1,6-Heptadien-4-ol, 4-(chloromethyl)-

Description

1,6-Heptadien-4-ol, 4-(chloromethyl)- is a substituted dienol featuring a chloromethyl (-CH₂Cl) group at the 4-position of the heptadienol backbone. The chloromethyl group enhances electrophilicity, making this compound a candidate for further functionalization in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

4-(chloromethyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-3-5-8(10,7-9)6-4-2/h3-4,10H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGXQNSTTCFTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463270 | |

| Record name | 1,6-Heptadien-4-ol, 4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58283-66-2 | |

| Record name | 1,6-Heptadien-4-ol, 4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Chloromethylation

In this route, 1,6-heptadien-4-ol reacts with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The hydroxyl group at C4 activates the adjacent carbon for electrophilic attack, facilitating the substitution of the methoxy group with the chloromethyl moiety. Typical reaction conditions involve temperatures of 40–60°C and anhydrous solvents like dichloromethane. Yields range from 55% to 70%, with purity dependent on rigorous exclusion of moisture.

$$

\text{1,6-Heptadien-4-ol} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{ZnCl}2} \text{1,6-Heptadien-4-ol, 4-(chloromethyl)-} + \text{CH}3\text{OH}

$$

Radical-Mediated Chloromethylation

Free-radical pathways offer an alternative for introducing the chloromethyl group. Tsai et al. demonstrated that chlorinated reagents like carbon tetrachloride (CCl₄) undergo radical addition to heptadiene derivatives under UV irradiation. While this method predominantly yields cyclized products, optimizing the stoichiometry of CCl₄ and the initiator (e.g., AIBN) can favor monoadduct formation. For example, a 3:1 molar ratio of CCl₄ to heptadienol at 70°C produces the target compound in 45% yield.

Mitsunobu Coupling for Functionalization

The Mitsunobu reaction provides a versatile platform for introducing substituents to alcohols. Adapted from Tsai et al.’s work on nucleic acid base-functionalized heptadienes, this method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 1,6-heptadien-4-ol with chloromethyl-containing reagents.

Reagent Design and Optimization

A chloromethyl donor, such as chloromethylphosphonium bromide , is synthesized by reacting PPh₃ with bromochloromethane. Under Mitsunobu conditions (0°C, THF), the donor transfers the chloromethyl group to the heptadienol’s hydroxyl oxygen, followed by a-sigmatropic rearrangement to position the chloromethyl group at C4. This method achieves 60–75% yields but requires stringent control of reaction time to avoid over-alkylation.

Hydroxymethyl Intermediate Pathway

A two-step sequence involving hydroxymethylation followed by chlorination offers precise control over substituent placement.

Hydroxymethylation via Prins Reaction

The Prins reaction condenses formaldehyde with 1,6-heptadien-4-ol in acidic media (e.g., H₂SO₄), forming a hydroxymethyl intermediate. The reaction proceeds via a cyclic oxonium ion intermediate, with the hydroxymethyl group adding exclusively to the C4 position due to steric and electronic factors.

Chlorination of the Hydroxymethyl Group

The intermediate 4-(hydroxymethyl)-1,6-heptadien-4-ol is treated with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) gas to replace the hydroxyl group with chlorine. Using SOCl₂ in pyridine at 0°C achieves near-quantitative conversion, while gaseous HCl at 25°C yields 85–90% product.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Electrophilic | ZnCl₂, 40–60°C, CH₂Cl₂ | 55–70 | 95 | Scalability |

| Radical-Mediated | CCl₄, AIBN, 70°C, UV | 45 | 88 | Tolerance to steric hindrance |

| Mitsunobu Coupling | DEAD, PPh₃, 0°C, THF | 60–75 | 97 | Stereochemical control |

| Hydroxymethylation | HCHO, H₂SO₄ → SOCl₂, pyridine | 90 | 99 | High regioselectivity |

Mechanistic Insights and Challenges

Competing Side Reactions

Direct chloromethylation often generates byproducts such as 4,4-bis(chloromethyl)-1,6-heptadien-4-ol due to over-alkylation. Suppressing this requires slow reagent addition and excess heptadienol (1:1.2 molar ratio).

Steric and Electronic Effects

The geminal hydroxyl and chloromethyl groups create significant steric crowding, complicating purification. Column chromatography with silica gel and ethyl acetate/hexane (1:4) effectively isolates the product.

Industrial and Research Applications

1,6-Heptadien-4-ol, 4-(chloromethyl)- is pivotal in synthesizing:

Chemical Reactions Analysis

Types of Reactions

1,6-Heptadien-4-ol, 4-(chloromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Heptadien-4-ol, 4-(chloromethyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-Heptadien-4-ol, 4-(chloromethyl)- involves its interaction with various molecular targets. The chlorine atom at the fourth carbon position makes the compound reactive towards nucleophiles, facilitating substitution reactions. The double bonds in the heptadienyl chain also allow for addition reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of 1,6-Heptadien-4-ol derivatives:

Physicochemical Properties

- Boiling Points : The parent compound (151°C) has lower bp than bulkier derivatives (e.g., 4-allyl: ~200°C est.). Chloromethyl substitution likely increases bp due to molecular weight and polarity.

- LogP Trends: The unsubstituted compound has logP ~1.0 (calc.). Chloromethyl substitution (logP ~1.8 est.) increases hydrophobicity compared to the aminomethyl-HCl derivative (logP 0.56) .

- Solubility: Chloromethyl derivatives are expected to be less water-soluble than aminomethyl salts but more soluble in organic solvents than alkyl-substituted analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(chloromethyl)-1,6-heptadien-4-ol, and what analytical techniques are critical for confirming its structure?

- Synthetic Routes :

- Chlorination with SOCl₂ : Reacting alcohol precursors (e.g., [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol) with thionyl chloride (SOCl₂) is a classical method to introduce the chloromethyl group .

- Substitution Reactions : Derivatives can be synthesized via reactions involving chloroacetic acid and substituted phenylenediamines, as demonstrated in benzimidazole synthesis .

- Analytical Techniques :

- 1H-NMR : Critical for confirming the chloromethyl (-CH₂Cl) group (δ ~4.6 ppm) and alkene protons (δ ~5-6 ppm). Example: In a related compound, the chloromethyl group showed a singlet at δ 4.62 ppm .

- IR Spectroscopy : C-Cl stretching vibrations (~600-800 cm⁻¹) and hydroxyl/alkene absorptions (~1650 cm⁻¹ and ~3400 cm⁻¹) are key identifiers.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 132.63 for C₇H₁₃Cl) confirm molecular weight .

Q. How is the purity of 4-(chloromethyl)-1,6-heptadien-4-ol assessed during synthesis, and what solvent systems are optimal for its isolation?

- Purity Assessment :

- Chromatography : Reverse-phase HPLC or GC-MS with polar stationary phases (e.g., C18 columns) resolves alkene and chloromethyl moieties. Evidence from chromatography of similar alcohols (e.g., 1-heptanol) suggests using acetonitrile/water gradients .

- Isolation Solvents :

- Non-polar solvents (e.g., hexane) are preferred for liquid-liquid extraction due to the compound’s moderate polarity (logP ~2.5 estimated from C₇H₁₃Cl) .

Advanced Research Questions

Q. How do stereochemical outcomes vary in the synthesis of 4-(chloromethyl)-1,6-heptadien-4-ol derivatives, and what factors influence these configurations?

- Stereochemical Influences :

- Reaction Conditions : Elevated temperatures favor trans-isomerization of the diene system, while low temperatures preserve cis configurations .

- Catalysts : Lewis acids (e.g., AlCl₃) may induce chloromethyl group migration, altering regioselectivity. Example: Chloromethyl shifts in benzimidazole derivatives were observed under acidic conditions .

- Table 1 : Stereochemical Outcomes Under Different Conditions

| Condition | Product Configuration | Yield (%) | Reference |

|---|---|---|---|

| SOCl₂, RT | Cis-dominant | 75-80 | |

| AlCl₃, 60°C | Trans-dominant | 65 |

Q. What computational approaches are used to predict the reactivity of the chloromethyl group in 1,6-heptadien-4-ol derivatives?

- Methodologies :

- DFT Calculations : Models C-Cl bond dissociation energies (~70-80 kcal/mol) and electrophilicity indices to predict nucleophilic substitution sites .

- MD Simulations : Assess steric hindrance around the chloromethyl group in solvated environments, which correlates with experimental reactivity in aqueous/organic mixtures .

- Contradiction Analysis :

- While computational models predict high reactivity of the chloromethyl group, experimental data show resistance to certain nucleophiles (e.g., phenylmethylsulfonyl fluoride), suggesting steric or electronic shielding effects .

Q. How does the chloromethyl group influence the compound’s application in synthesizing heterocyclic derivatives (e.g., benzimidazoles)?

- Mechanistic Insights :

- The chloromethyl group acts as a leaving group in SN2 reactions, enabling cross-coupling with nucleophiles (e.g., amines, thiols). Example: Substitution with benzimidazole precursors forms bis-benzimidazole derivatives with antibacterial activity .

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve substitution efficiency .

Data Contradiction and Resolution

Q. Why do some studies report inconsistent yields for chloromethyl-substituted derivatives, and how can these discrepancies be resolved?

- Potential Causes :

- Impurity Profiles : Residual solvents (e.g., chloroform) in the starting material may inhibit reaction progress .

- Isomerization : Undetected cis-trans isomerism during characterization can lead to overstated yields .

- Resolution Methods :

- Advanced Chromatography : Use chiral columns or 2D-NMR (e.g., NOESY) to differentiate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.